Diethyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
DIETHYL 1,2,6-TRIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 1,2,6-TRIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 1,2,6-TRIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
DIETHYL 1,2,6-TRIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for cardiovascular diseases.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of DIETHYL 1,2,6-TRIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with calcium channels, leading to vasodilation and reduced blood pressure. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
- 2,6-Dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Uniqueness
DIETHYL 1,2,6-TRIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 3-position of the phenyl ring and the trimethyl substitution on the pyridine ring contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N2O6 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
diethyl 1,2,6-trimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-6-27-19(23)16-12(3)21(5)13(4)17(20(24)28-7-2)18(16)14-9-8-10-15(11-14)22(25)26/h8-11,18H,6-7H2,1-5H3 |
InChI Key |
PHAPNFPDYXSDJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C)C |
Origin of Product |
United States |
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